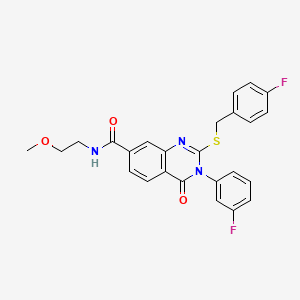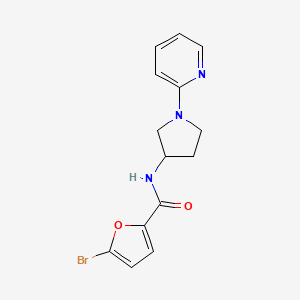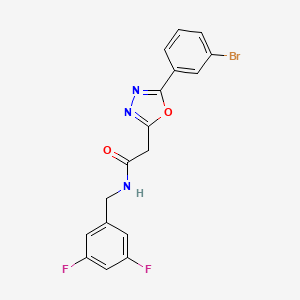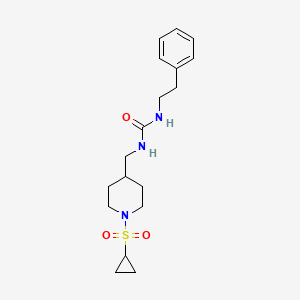![molecular formula C19H20N4O2S B2668630 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888445-55-4](/img/structure/B2668630.png)
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multicomponent Synthesis
A method for aminoacylation of indoles and pyrroles has been achieved through a one-pot cascade reaction. This transformation involves indoles or pyrroles, ynol ethers, and sulfonyl azides, creating four different bonds regioselectively through N-sulfonyltriazole intermediates, producing oxo-tryptamines and oxo-pyrroloethanamines under mild conditions (Alford & Davies, 2014).
Catalyzed Alkylation in Water
An efficient alkylation of indoles or amines with tertiary enamides catalyzed by sodium hydrogen sulfate in water has been accomplished. This process yields pharmacologically active 2-oxo-1-pyrrolidine derivatives and highlights the use of NaHSO4 as a low loading, green, and recyclable catalyst (Chu, Wang, & Ji, 2013).
Phosphinoylation/Cyclization/Isomerization Synthesis
Silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been utilized to construct 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This transformation offers a straightforward route for the formation of the C-P bond, cyclization, and isomerization in one step (Chen et al., 2016).
Synthesis of Antifolate Inhibitors
Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which could act as antitumor and/or antibacterial agents. These compounds showed potent inhibition against human TS, suggesting their utility in cancer and bacterial infection treatments (Gangjee et al., 1996).
Regioselective Sulfenylation
A methodology for the regioselective introduction of the sulfenyl group into electron-rich aza-aromatics using S-alkyl- and S-arylthiophthalimides as sulfenylating agents has been developed. This process is catalyzed by CeCl3·7H2O/NaI under mild conditions and represents an efficient preparation of sulfenyl aza-aromatics, important intermediates for organic transformations (Marcantoni et al., 2013).
Palladium-Catalyzed C-H Functionalization
A palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide insertion has been achieved. This three-component reaction generates diverse 2-sulfonated indoles, merging palladium catalysis and insertion of sulfur dioxide via a radical process (Liu, Zhou, & Wu, 2017).
Synthesis of Transparent Aromatic Polyimides
Transparent polyimides with high refractive indices and small birefringences have been synthesized using thiophenyl-substituted benzidines. These polyimides exhibit good thermomechanical stabilities, making them suitable for applications in optical materials (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-9-23-18(25)17-16(13-7-3-4-8-14(13)20-17)21-19(23)26-12-15(24)22-10-5-6-11-22/h2-4,7-8,20H,1,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSOTVZEDISLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2668551.png)
![N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2668553.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)



![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B2668562.png)


